molecular formula C7H11BrNO3P B13634914 [4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

Cat. No.: B13634914
M. Wt: 268.04 g/mol
InChI Key: RJZYYRZJKVAZCG-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide is an organic compound that has been utilized in various scientific research applications. It is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C. This compound is known for its versatility and has been used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a substrate for the production of various compounds.

Preparation Methods

The synthesis of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction between an amine group and a carboxylic acid. The compound can be synthesized through various synthetic routes, including the use of specific reagents and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide has been used in a variety of scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of various compounds, such as 4-amino-2-methylbenzoic acid and 4-amino-3-methylbenzoic acid.

    Catalysis: The compound acts as a catalyst in biochemical reactions, facilitating the formation of covalent bonds between functional groups.

    Production of Compounds: It is used as a substrate for the production of various compounds, including 4-amino-3-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups by transferring a proton from the amine group to the carboxylic acid group. This mechanism is crucial for its role as a reagent and catalyst in various chemical reactions.

Comparison with Similar Compounds

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide can be compared with other similar compounds, such as:

  • 4-Amino-2-methylbenzoic acid
  • 4-Amino-3-methylbenzoic acid
  • 4-Amino-3-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid

These compounds share similar functional groups and chemical properties but differ in their specific applications and reactivity. The uniqueness of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide lies in its versatility and ability to act as both a reagent and a catalyst in various chemical reactions.

Properties

Molecular Formula

C7H11BrNO3P

Molecular Weight

268.04 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]phosphonic acid;hydrobromide

InChI

InChI=1S/C7H10NO3P.BrH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H

InChI Key

RJZYYRZJKVAZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)P(=O)(O)O.Br

Origin of Product

United States

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